what is the function of periplaneta-DP
what is the function of periplaneta-DP
An In-depth Technical Guide to Periplaneta-DP
Core Function of Periplaneta-DP
Periplaneta-DP is a neuropeptide isolated from the American cockroach, Periplaneta americana. It functions as a diuretic hormone, playing a crucial role in the regulation of water and ion balance. The primary action of Periplaneta-DP is to stimulate fluid secretion in the Malpighian tubules, the main excretory and osmoregulatory organs in insects. This action is mediated by an increase in the intracellular second messenger, cyclic AMP (cAMP), within the cells of the Malpighian tubules[1]. Periplaneta-DP belongs to the corticotropin-releasing factor (CRF)-related family of insect diuretic peptides[1].
Quantitative Data
The following table summarizes the key quantitative data for Periplaneta-DP.
| Parameter | Value | Organism/Tissue | Reference |
| Primary Structure | 46-residue amidated peptide: TGSGPSLSIVNPLDVLRQRLLLEIARRRMRQSQDQIQA NREILQTI-NH2 | Periplaneta americana (Heads) | [1] |
| EC₅₀ (Fluid Secretion) | 10⁻⁸ to 10⁻⁹ M | Periplaneta americana (Malpighian tubules) | [1] |
Signaling Pathway
Periplaneta-DP, as a CRF-related diuretic hormone, is proposed to act on the principal cells of the Malpighian tubules through a G-protein coupled receptor (GPCR). While the specific receptor in Periplaneta americana has not been definitively identified, it is expected to be a member of the CRF-related diuretic hormone receptor family. Upon binding of Periplaneta-DP to its receptor, a conformational change activates a stimulatory G-protein (Gs). The activated alpha subunit of the G-protein then stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP concentration leads to the activation of protein kinase A (PKA), which in turn phosphorylates downstream targets, ultimately resulting in increased ion transport and fluid secretion into the lumen of the Malpighian tubules.
Experimental Protocols
Isolation and Purification of Periplaneta-DP
This protocol is a composite based on the original isolation of Periplaneta-DP and general methods for insect neuropeptide purification[1][2][3][4].
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Tissue Collection and Homogenization:
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Heads from adult Periplaneta americana are collected and immediately frozen in liquid nitrogen.
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The frozen heads are homogenized in an appropriate extraction buffer (e.g., acidified methanol) to prevent enzymatic degradation.
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Centrifugation:
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The homogenate is centrifuged at high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris.
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The supernatant, containing the peptides, is collected.
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Solid-Phase Extraction (SPE):
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The supernatant is passed through a C18 SPE cartridge to partially purify the peptides and remove salts and other small molecules.
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The bound peptides are eluted with a solvent of higher organic concentration (e.g., 60% acetonitrile in acidified water).
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High-Performance Liquid Chromatography (HPLC):
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The eluate from the SPE is subjected to multiple rounds of reverse-phase HPLC for further purification.
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A gradient of increasing acetonitrile concentration is used to separate the peptides based on their hydrophobicity.
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Fractions are collected and assayed for diuretic activity.
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Peptide Sequencing:
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The purified, active peptide is subjected to Edman degradation or mass spectrometry to determine its primary amino acid sequence.
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Malpighian Tubule Fluid Secretion Assay (Ramsay Assay)
This protocol is based on the principles of the Ramsay assay, a standard method for measuring fluid secretion by isolated Malpighian tubules[5][6][7][8][9].
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Preparation:
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Prepare an appropriate insect saline solution (e.g., Ringer's solution) to maintain the viability of the tubules.
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Anesthetize an adult Periplaneta americana and dissect out the Malpighian tubules.
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Assay Setup:
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Place a small droplet of the saline solution on a petri dish and cover it with a layer of liquid paraffin or mineral oil to prevent evaporation.
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Isolate a single Malpighian tubule and transfer its main body into the saline droplet, leaving the distal end protruding into the oil.
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Measurement of Basal Secretion:
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Allow the tubule to secrete fluid for a predetermined time (e.g., 30 minutes). A droplet of secreted fluid will form at the distal end of the tubule.
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Using a calibrated eyepiece micrometer, measure the diameter of the droplet to calculate its volume. This provides the basal rate of fluid secretion.
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Measurement of Stimulated Secretion:
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Replace the saline with a solution containing a known concentration of Periplaneta-DP.
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Repeat the measurement of the secreted droplet volume over the same time period to determine the stimulated rate of fluid secretion.
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Cyclic AMP (cAMP) Measurement
This protocol describes a general method for measuring cAMP levels in insect tissues, likely employed in the characterization of Periplaneta-DP's mode of action[1][10][11][12].
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Tissue Incubation:
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Isolate Malpighian tubules from Periplaneta americana.
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Incubate groups of tubules in insect saline (control) or saline containing a known concentration of Periplaneta-DP for a specific time.
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cAMP Extraction:
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Terminate the incubation by rapidly homogenizing the tubules in a solution that prevents cAMP degradation, such as cold ethanol or trichloroacetic acid.
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Centrifuge the homogenate to pellet the protein precipitate.
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cAMP Quantification:
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The cAMP concentration in the supernatant is measured using a competitive immunoassay. This is often done using commercially available ELISA or fluorescent assay kits[12].
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In these assays, the cAMP from the sample competes with a labeled cAMP conjugate for binding to a limited number of anti-cAMP antibody sites. The amount of bound labeled cAMP is inversely proportional to the amount of cAMP in the sample.
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Data Analysis:
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A standard curve is generated using known concentrations of cAMP.
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The cAMP concentration in the experimental samples is determined by comparing their signal to the standard curve and is typically normalized to the protein content of the tissue sample.
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References
- 1. Isolation, characterization and biological activity of a CRF-related diuretic peptide from Periplaneta americana L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and Purification of an Antibacterial Protein from Immune Induced Haemolymph of American Cockroach, Periplaneta americana - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation and Purification of an Antibacterial Protein from Immune Induced Haemolymph of American Cockroach, Periplaneta americana | Journal of Arthropod-Borne Diseases [jad.tums.ac.ir]
- 4. Phytochemical Profiling, Isolation, and Pharmacological Applications of Bioactive Compounds from Insects of the Family Blattidae Together with Related Drug Development [mdpi.com]
- 5. weber.edu [weber.edu]
- 6. researchgate.net [researchgate.net]
- 7. Use of the Ramsay Assay to Measure Fluid Secretion and Ion Flux Rates in the Drosophila melanogaster Malpighian Tubule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Use of the Ramsay Assay to Measure Fluid Secretion and Ion Flux Rates in the Drosophila melanogaster Malpighian Tubule - PMC [pmc.ncbi.nlm.nih.gov]
- 9. google.com [google.com]
- 10. Cyclic AMP in the Malpighian tubule fluid and in the urine of Rhodnius prolixus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Research Portal [researchworks.creighton.edu]
- 12. moleculardevices.com [moleculardevices.com]
